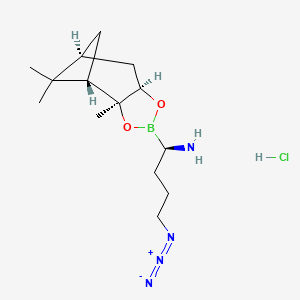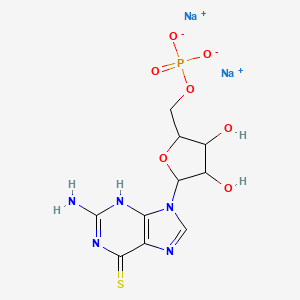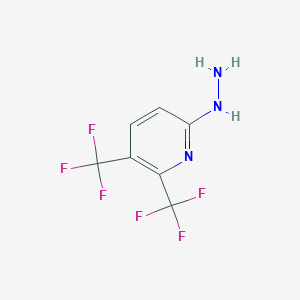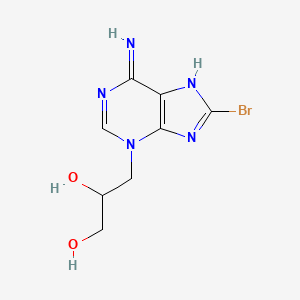
(1R)-1-Amino-4-azidobutan-1-ylboronic acid(1S,2S,3R,5S)-(+)-2,3-pinanediol ester-HCl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R)-1-Amino-4-azidobutan-1-ylboronic acid(1S,2S,3R,5S)-(+)-2,3-pinanediol ester-HCl is a complex organic compound that combines the properties of boronic acids and azides. This compound is of significant interest in the fields of organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-Amino-4-azidobutan-1-ylboronic acid(1S,2S,3R,5S)-(+)-2,3-pinanediol ester-HCl typically involves multiple steps. One common approach is to start with the preparation of the boronic acid derivative, followed by the introduction of the azido group. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency and cost-effectiveness, often employing continuous flow techniques and advanced purification methods to achieve the desired product quality.
Analyse Chemischer Reaktionen
Types of Reactions
(1R)-1-Amino-4-azidobutan-1-ylboronic acid(1S,2S,3R,5S)-(+)-2,3-pinanediol ester-HCl undergoes various types of chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro compounds.
Reduction: Reduction of the azido group can yield primary amines.
Substitution: The boronic acid moiety can participate in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cross-coupling, lithium aluminum hydride for reduction, and various oxidizing agents for oxidation. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling can produce biaryl compounds, while reduction reactions yield primary amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its boronic acid group makes it particularly useful in cross-coupling reactions, which are essential for constructing carbon-carbon bonds.
Biology
In biological research, (1R)-1-Amino-4-azidobutan-1-ylboronic acid(1S,2S,3R,5S)-(+)-2,3-pinanediol ester-HCl is used as a probe for studying enzyme mechanisms and protein interactions. The azido group can be used for bioorthogonal labeling, allowing researchers to track and visualize biological processes.
Medicine
Medically, this compound has potential applications in drug development. Its unique structure allows it to interact with specific biological targets, making it a candidate for designing new therapeutic agents.
Industry
In industry, this compound is used in the development of advanced materials and catalysts. Its reactivity and stability make it suitable for various industrial applications, including the production of polymers and fine chemicals.
Wirkmechanismus
The mechanism of action of (1R)-1-Amino-4-azidobutan-1-ylboronic acid(1S,2S,3R,5S)-(+)-2,3-pinanediol ester-HCl involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, while the azido group can participate in click chemistry reactions. These interactions enable the compound to modulate biological pathways and chemical processes effectively.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Pyrenylboronic Acid: Similar in its boronic acid functionality but lacks the azido group.
3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine: Shares the azido group but has different structural features.
Indolylboronic Acids: Similar in boronic acid functionality and used in cross-coupling reactions.
Uniqueness
What sets (1R)-1-Amino-4-azidobutan-1-ylboronic acid(1S,2S,3R,5S)-(+)-2,3-pinanediol ester-HCl apart is its combination of boronic acid and azido functionalities. This dual functionality allows it to participate in a broader range of chemical reactions and makes it a versatile tool in both research and industrial applications.
Eigenschaften
Molekularformel |
C14H26BClN4O2 |
|---|---|
Molekulargewicht |
328.65 g/mol |
IUPAC-Name |
(1R)-4-azido-1-[(1S,2S,6R,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]butan-1-amine;hydrochloride |
InChI |
InChI=1S/C14H25BN4O2.ClH/c1-13(2)9-7-10(13)14(3)11(8-9)20-15(21-14)12(16)5-4-6-18-19-17;/h9-12H,4-8,16H2,1-3H3;1H/t9-,10-,11+,12-,14-;/m0./s1 |
InChI-Schlüssel |
IPFHRNGOUQICKX-AKDYBRCWSA-N |
Isomerische SMILES |
B1(O[C@@H]2C[C@@H]3C[C@H]([C@@]2(O1)C)C3(C)C)[C@H](CCCN=[N+]=[N-])N.Cl |
Kanonische SMILES |
B1(OC2CC3CC(C3(C)C)C2(O1)C)C(CCCN=[N+]=[N-])N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![[2-(9-Fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl] propanoate](/img/structure/B12325555.png)
![5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol;hydrobromide](/img/structure/B12325558.png)
![(+/-)-6-Azabicyclo [3.2.0]hept-3-en-7-one](/img/structure/B12325566.png)


![8H-Quinazolino[4,3-b]quinazoline-6-carboxylic acid, 8-oxo-, ethyl ester](/img/structure/B12325584.png)


![17-[5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B12325615.png)
